1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with ethyl and methyl groups, and two carboxylate groups. The ® configuration indicates the specific spatial arrangement of its atoms, making it an enantiomer with unique properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the μ-opioid receptor (mor) and the noradrenaline reuptake transporter . These targets play a crucial role in pain management, with the MOR primarily acting on nociceptive pain and the noradrenergic component acting on neuropathic pain .
Mode of Action
Similar compounds have been shown to act as a μ-opioid receptor (mor) agonist and noradrenaline reuptake inhibitor (nri) . Both mechanisms of action contribute to the overall analgesic effect .
Biochemical Pathways
Similar compounds have been shown to affect the ascending and descending pain pathways .
Pharmacokinetics
Similar compounds have been shown to be effective in the treatment of severe chronic nociceptive, neuropathic, and mixed pain .
Result of Action
Similar compounds have been shown to produce strong analgesic effects . They also result in lower levels of μ-opioid affinity in the pain receptors, thus reducing unpleasant side effects such as nausea, vomiting, and constipation .
Preparation Methods
The synthesis of 1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate can be achieved through various synthetic routes. One common method involves the reaction of ethyl 2-methylpyrrolidine-1-carboxylate with an appropriate reagent to introduce the second carboxylate group. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like halides or alkoxides replace one of the substituents on the pyrrolidine ring. Common reagents and conditions for these reactions include the use of appropriate solvents (e.g., ethanol, methanol) and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: In industrial settings, it can be used in the production of polymers and other materials with specialized properties.
Comparison with Similar Compounds
1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-Ethyl 2-methyl (S)-pyrrolidine-1,2-dicarboxylate: The (S) enantiomer of the compound, which has a different spatial arrangement and potentially different biological activity.
1-Methyl 2-ethyl ®-pyrrolidine-1,2-dicarboxylate: A structural isomer with the same molecular formula but different connectivity of atoms.
1-Ethyl 2-methyl pyrrolidine-1-carboxylate: A related compound with only one carboxylate group, which may have different reactivity and applications.
The uniqueness of 1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate lies in its specific chiral configuration and the presence of two carboxylate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-O-ethyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWGTZNCRJOYQK-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC[C@@H]1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723781 |
Source
|
Record name | 1-Ethyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185246-66-6 |
Source
|
Record name | 1-Ethyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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